molecular formula C15H18F2O3 B1325909 Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate CAS No. 898752-28-8

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Cat. No. B1325909
M. Wt: 284.3 g/mol
InChI Key: LCUJTEDRSISWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate is a chemical compound that contains an ester functional group, a ketone functional group, and a phenyl ring with two fluorine substitutions. The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an ester functional group, a ketone functional group, and a phenyl ring with two fluorine atoms. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The ester could undergo hydrolysis, transesterification, or reduction. The ketone could undergo reactions such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and ketone groups could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Intermediate Use

  • Improved Synthesis Techniques : Ethyl 7-oxoheptanoate derivatives, including Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate, have been a focus in the field of organic synthesis. For instance, Ballini et al. (1991) demonstrated an improved method to synthesize ethyl or methyl 7-oxoheptanoate, showcasing its utility in organic synthesis (Ballini et al., 1991).

  • Role in Complex Compound Synthesis : Takeda et al. (1977) described the use of ethyl 2-acetoxy-3-oxoheptanoate, a related compound, in the synthesis of 4-Methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate in producing pestalotin (Takeda et al., 1977).

Pharmaceutical and Biological Applications

  • Antiproliferative Activity : Ethyl 7-oxoheptanoate derivatives have been explored for their antiproliferative activity. Nurieva et al. (2015) synthesized compounds including 7-[(2-{[(2E)-2-(3,4-dimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, showing moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015).

  • Polymorphism in Pharmaceutical Compounds : Vogt et al. (2013) studied polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, highlighting the importance of understanding polymorphic forms in pharmaceuticals (Vogt et al., 2013).

Chemical and Catalytic Properties

  • Photochemical Reactions : Tokuda et al. (1978) investigated the photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate, producing compounds like ethyl 7-oxo-2-heptenoate. This research contributes to the understanding of photochemical properties of ethyl 7-oxoheptanoate derivatives (Tokuda et al., 1978).
  • Laser Active Complexes : Sathyamoorthi et al. (1994) explored the synthesis of laser-active cyanopyrromethene–BF2 complexes, using ethyl 3,4-diethyl-5-methyl-pyrrole-2-carboxylate, a related compound. Such research highlights potential applications in laser technology and materials science (Sathyamoorthi et al., 1994).

Novel Synthesis Pathways

  • Intermediate in Novel Compounds : Xin-zhi (2006) discussed the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate in producing cilastatin. This research showcases the importance of ethyl 7-oxoheptanoate derivatives in developing novel pharmaceutical intermediates (Chen Xin-zhi, 2006).

  • Precursor for Quinoline Derivatives : Thakur et al. (2015) used ethyl 3-(2,4-dioxocyclohexyl)propanoate, a related compound, as a precursor for synthesizing N-substituted quinoline derivatives, highlighting its utility in creating complex chemical structures (Thakur et al., 2015).

Green Chemistry and Environmental Applications

  • Development of Enzymatic Processes : Guo et al. (2017) worked on developing an enzymatic process for preparing chiral intermediates, demonstrating the importance of environmentally friendly methodologies in synthesizing complex molecules like ethyl 7-oxoheptanoate derivatives (Guo et al., 2017).

  • and Phani (2011) introduced a novel polymer-supported system using Poly(3,4-ethylenedioxythiophene) for catalytic reactions. This study highlights the potential for using ethyl 7-oxoheptanoate derivatives in innovative catalytic processes, contributing to advancements in green chemistry (Sivakumar & Phani, 2011).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study and application of this compound could be an interesting area for future research, particularly if it shows promising biological activity or unique reactivity .

properties

IUPAC Name

ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-9-12(16)13(17)10-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUJTEDRSISWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645582
Record name Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

CAS RN

898752-28-8
Record name Ethyl 3,4-difluoro-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Citations

For This Compound
1
Citations
RD Rieke - 2016 - books.google.com
Written by the creator of Rieke metals, valuable for chemical reaction methods and efficiency, this groundbreaking book addresses a significant aspect of organic and inorganic …
Number of citations: 11 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.